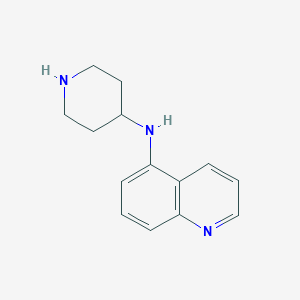

n-(Piperidin-4-yl)quinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-4-ylquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-4-13-12(3-2-8-16-13)14(5-1)17-11-6-9-15-10-7-11/h1-5,8,11,15,17H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXKHPMEVPDLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC3=C2C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183361-32-1 | |

| Record name | N-(piperidin-4-yl)quinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Piperidin 4 Yl Quinolin 5 Amine

Retrosynthetic Analysis and Synthetic Route Design for Quinoline-Piperidine Scaffolds

A logical retrosynthetic analysis of N-(piperidin-4-yl)quinolin-5-amine reveals two primary building blocks: a quinoline (B57606) moiety functionalized at the 5-position and a piperidine (B6355638) ring with an amino group at the 4-position. The key disconnection lies at the C-N bond linking these two heterocyclic systems. This disconnection points towards a forward synthesis that involves the coupling of a 5-substituted quinoline with a 4-aminopiperidine (B84694) derivative.

Figure 1: Retrosynthetic Analysis of this compound

This retrosynthetic approach allows for a modular synthesis where variations in both the quinoline and piperidine precursors can be introduced to generate a library of analogs for structure-activity relationship (SAR) studies.

Conventional and Modern Synthetic Strategies

The synthesis of the quinoline-piperidine scaffold can be approached through both conventional and modern synthetic strategies.

Conventional strategies often rely on well-established named reactions for the construction of the quinoline ring, followed by functional group manipulations to introduce a suitable handle for coupling with the piperidine moiety. Classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses, which typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions. nih.gov

Modern synthetic strategies offer milder reaction conditions, greater functional group tolerance, and higher efficiency. These approaches often employ transition-metal-catalyzed cross-coupling reactions for the key C-N bond formation. Furthermore, modern techniques focus on the development of convergent and atom-economical routes, such as multi-component reactions.

| Strategy | Description | Advantages | Disadvantages |

| Conventional | Stepwise synthesis of quinoline core followed by functionalization and coupling. | Well-established and reliable methods for quinoline synthesis. | Often require harsh reaction conditions and may have limited functional group tolerance. |

| Modern | Convergent synthesis using transition-metal-catalyzed cross-coupling or multi-component reactions. | Milder conditions, higher yields, greater functional group tolerance, and increased efficiency. | May require specialized catalysts and ligands. |

Coupling Reactions for N-arylation and Amine Formation

The cornerstone of the synthesis of this compound is the N-arylation reaction that forms the bond between the quinoline and piperidine rings. Two of the most powerful and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a go-to method for the formation of C-N bonds. chemicalbook.com It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of the target compound, this would involve coupling a 5-haloquinoline with a protected 4-aminopiperidine. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction and can be tuned to optimize the yield and reaction conditions.

Ullmann Condensation: This is a copper-catalyzed reaction for the formation of aryl-nitrogen bonds. While traditionally requiring harsh conditions, modern modifications using various ligands have made it a more versatile and milder method. This reaction could also be employed to couple a 5-haloquinoline with a 4-aminopiperidine derivative.

| Coupling Reaction | Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates and amines | High efficiency, broad substrate scope, and mild reaction conditions. |

| Ullmann Condensation | Copper | Aryl halides and amines | Often lower cost than palladium, with modern protocols offering milder conditions. |

Multi-component Reactions and Hybridization Approaches in Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. bohrium.comrsc.org While a direct one-pot synthesis of this compound via an MCR might be challenging, MCRs can be effectively used to construct the quinoline or piperidine precursors. bohrium.comresearchgate.net

For instance, a Hantzsch-like multi-component reaction could be envisioned for the synthesis of a substituted piperidine ring. Similarly, various MCRs are known for the efficient synthesis of quinoline derivatives. nih.govrsc.org These pre-formed scaffolds can then be coupled using the methods described in the previous section.

Hybridization approaches involve combining different synthetic strategies. For example, a classical quinoline synthesis could be followed by a modern palladium-catalyzed cross-coupling reaction to attach the piperidine moiety. This allows for the efficient construction of the core scaffolds using well-established methods while leveraging the power and versatility of modern coupling techniques for the final assembly.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target molecule relies on the efficient preparation of the key quinoline and piperidine precursors.

Preparation of Substituted Quinoline Intermediates

The quinoline precursor requires a functional group at the 5-position that can participate in the C-N bond-forming reaction. This is typically a halogen (e.g., Cl, Br, I) for palladium- or copper-catalyzed coupling reactions.

Synthesis of 5-Haloquinolines: These can be prepared through various methods, including the Skraup or Doebner-von Miller reaction using a halogenated aniline (B41778) as the starting material. For example, 3-chloroaniline (B41212) can be reacted with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid to yield 5-chloroquinoline.

Synthesis of 5-Aminoquinoline: This precursor can be synthesized by the reduction of 5-nitroquinoline, which in turn can be prepared by the nitration of quinoline. The reduction of the nitro group is commonly achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.

| Quinoline Precursor | Synthetic Method | Starting Material |

| 5-Haloquinoline | Skraup/Doebner-von Miller reaction | Halogenated aniline |

| 5-Aminoquinoline | Reduction of 5-nitroquinoline | 5-Nitroquinoline |

Synthesis of Piperidin-4-yl Scaffolds

The piperidine precursor is typically a 4-aminopiperidine derivative where the piperidine nitrogen is protected to prevent side reactions during the coupling step. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn).

Synthesis of N-Boc-4-aminopiperidine: A common route involves the reductive amination of N-Boc-4-piperidone with ammonia (B1221849) or an ammonia equivalent, followed by reduction of the resulting imine. chemicalbook.com

Synthesis of N-Benzyl-4-aminopiperidine: This can be prepared by the reductive amination of N-benzyl-4-piperidone. The benzyl group can be later removed by hydrogenolysis if the free secondary amine is required.

These precursor synthesis strategies, coupled with the powerful C-N bond-forming reactions, provide a robust and flexible platform for the synthesis of this compound and a diverse range of related analogs for further investigation.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

The synthesis of this compound, typically achieved through a palladium-catalyzed C-N cross-coupling reaction such as the Buchwald-Hartwig amination, is highly dependent on the specific reaction conditions employed. The optimization of these parameters is crucial for maximizing product yield and reaction efficiency while minimizing side products. Key variables that are often manipulated include the choice of palladium precursor, the phosphine ligand, the base, the solvent, and the reaction temperature.

Research into the synthesis of related N-aryl amines and aminoquinolines has demonstrated that no single set of conditions is universally optimal; the ideal combination varies with the electronic and steric properties of the substrates. ias.ac.inwuxiapptec.com For the coupling of 5-haloquinolines with 4-aminopiperidines, a systematic screening of reaction parameters is a prerequisite to achieving high yields. ias.ac.in

Detailed research findings on the optimization of the Buchwald-Hartwig amination for the synthesis of this compound are presented below. The model reaction involves the coupling of 5-bromoquinoline (B189535) with tert-butyl 4-aminopiperidine-1-carboxylate, followed by deprotection. The choice of ligand is particularly critical; sterically hindered, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is key to product formation. ias.ac.inyoutube.com Similarly, the base must be strong enough to deprotonate the amine but not so strong as to cause substrate or product degradation. wuxiapptec.com Solvents are chosen based on their ability to solubilize the reactants and their boiling points, which dictate the accessible temperature range.

The following interactive table summarizes the results from a hypothetical optimization study for the palladium-catalyzed coupling of 5-bromoquinoline and tert-butyl 4-aminopiperidine-1-carboxylate.

| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene (B28343) | 100 | 85 |

| 2 | Pd(OAc)₂ (5) | XPhos (10) | NaOtBu | Toluene | 100 | 78 |

| 3 | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 45 |

| 4 | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu | Toluene | 100 | 92 |

| 5 | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 65 |

| 6 | Pd₂(dba)₃ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 72 |

| 7 | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu | Dioxane | 100 | 88 |

| 8 | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu | Toluene | 80 | 75 |

| 9 | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu | Toluene | 110 | 93 |

The data indicate that the combination of Pd₂(dba)₃ as the palladium source and DavePhos as the ligand provides the highest yield. mdpi.comnih.gov Sodium tert-butoxide (NaOtBu) proved to be the most effective base, and toluene at 110 °C was the optimal solvent and temperature combination. The use of a different ligand, such as BINAP, resulted in a significantly lower yield, highlighting the crucial role of the ligand in the catalytic cycle.

Stereochemical Considerations in the Synthesis of Chiral Piperidine-Quinoline Systems

The introduction of chirality into the this compound scaffold, typically by adding substituents to the piperidine ring, requires synthetic methods that can control the stereochemical outcome. The development of stereoselective syntheses is essential as different stereoisomers of a molecule often exhibit distinct pharmacological properties. rsc.org The primary strategies for achieving stereocontrol involve either using a chiral starting material or employing a stereoselective reaction.

Several powerful methodologies have been developed for the stereoselective synthesis of substituted piperidines. nih.gov These include:

Asymmetric Hydrogenation: The reduction of chiral N-heteroaromatic precursors, such as tetrahydropyridines, using chiral catalysts can yield enantioenriched piperidines.

Chiral Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to the piperidine precursor can direct the stereochemical course of subsequent reactions, after which the auxiliary is removed.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of piperidine precursors, leaving the unreacted enantiomer in high enantiomeric excess. For instance, the chiral base n-BuLi/(−)-sparteine has been used to promote the kinetic resolution of N-Boc-2-arylpiperidines through asymmetric deprotonation. rsc.orgacs.org

Imino Diels-Alder Reaction: The cycloaddition of imines with dienes can be rendered stereoselective by using chiral Lewis acids or chiral dienes, leading to highly substituted, stereo-defined piperidine derivatives. acs.org

The synthesis of a chiral piperidine-quinoline system, such as a derivative of this compound with a substituent at the 3-position of the piperidine ring, would necessitate one of these approaches. For example, one could start with the diastereoselective synthesis of a cis-3-methyl-4-aminopiperidine derivative. researchgate.netresearchgate.net This chiral building block could then be coupled with a 5-haloquinoline using the optimized Buchwald-Hartwig conditions to yield the final chiral product. The stereochemistry of the final product is thus determined by the stereochemistry of the piperidine precursor.

The following table outlines different synthetic strategies and their expected stereochemical outcomes for the synthesis of chiral 3-substituted 4-aminopiperidine precursors.

| Synthetic Strategy | Key Reaction Step | Chiral Influence | Typical Stereochemical Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | Derivatization of a naturally occurring chiral starting material | Inherent chirality of the starting material | Single enantiomer |

| Kinetic Resolution | Asymmetric deprotonation of racemic N-Boc-2-arylpiperidine | Chiral base (e.g., (-)-sparteine) | Enantioenriched starting material and product |

| Imino Diels-Alder | [4+2] cycloaddition of an imine and a diene | Chiral Lewis acid catalyst | High diastereoselectivity and enantioselectivity |

| Gold-Catalyzed Cyclization | Sequential cyclization, reduction, and rearrangement | Chiral sulfinyl imines as precursors | Excellent diastereoselectivity |

The choice of strategy depends on the desired stereoisomer and the availability of starting materials and reagents. The successful application of these methods allows for the precise construction of chiral piperidine-quinoline systems, enabling detailed investigation into their structure-activity relationships.

Elucidation of Structure Activity Relationships Sar for N Piperidin 4 Yl Quinolin 5 Amine Derivatives

Systematic Structural Modifications and Their Biological Impact

The chemical scaffold of N-(Piperidin-4-yl)quinolin-5-amine offers multiple sites for modification, including the quinoline (B57606) ring, the piperidine (B6355638) ring, and the linking amino group. Researchers have systematically altered these components to understand their influence on the biological profile of the resulting derivatives.

Substituent Effects on the Quinoline Ring System

The quinoline ring is a critical component for the activity of these derivatives, and its substitution pattern significantly modulates their biological effects.

Position of the Amino Group: The position of the piperidinylamino group on the quinoline ring is a key determinant of activity. For instance, in the context of antimalarial agents, 4-aminoquinoline (B48711) derivatives have shown high potency. nih.gov

Methoxy (B1213986) Group Substitution: The introduction of methoxy groups on the quinoline ring has been explored for its impact on various biological targets. For example, in the development of Enhancer of Zeste Homologue 2 (EZH2) inhibitors, a methoxy group at the 5-position of the quinoline moiety was found to be favorable. mdpi.com Specifically, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine displayed significant inhibitory activity against EZH2. mdpi.com Further studies on the placement of methoxy groups indicated that substitutions at the 6-, 7-, or 8-positions, as well as certain dimethoxy substitutions, could either slightly decrease or greatly diminish the inhibitory potency compared to the 5-methoxy derivative. mdpi.com

Other Substituents: The presence of a halogen atom or a hydroxyl group on the quinoline ring can also significantly influence biological activity. orientjchem.org For example, in the context of anti-Alzheimer's agents, a hydroxyl group at the 4-position of the quinoline ring showed similar activity to an amino group. arabjchem.org In another study, a fluorine atom at the C-8 position of the quinolone nucleus enhanced activity against Gram-positive organisms. acs.org

The following table summarizes the effect of quinoline ring substituents on the IC50 values of certain derivatives against EZH2. mdpi.com

| Compound | Quinoline Substituent | IC50 (μM) for EZH2 |

| 5k | 5-methoxy | 1.2 |

| 9a | 6-methoxy | >10 |

| 9d | 5,6-dimethoxy | >10 |

| 9e | 5,7-dimethoxy | >10 |

| 9f | 5,8-dimethoxy | >10 |

Modifications to the Piperidine Ring and Linker Region

The piperidine ring and the linker connecting it to the quinoline core are also crucial for biological activity, offering further opportunities for structural optimization.

Piperidine Ring Substitutions: Substitutions on the piperidine ring can significantly impact potency and selectivity. For instance, in a series of N-(piperidin-4-yl)benzamide derivatives, a 4-methyl-substituted piperidine ring led to a highly potent MAO-B inhibitor. acs.org The presence of a hydroxyl group on the piperidine ring has also been shown to increase MAO inhibitory effects. acs.org

Linker Modifications: The nature and length of the linker between the quinoline and piperidine moieties are important. The introduction of a methylene (B1212753) linker between the quinoline core and the amino group has been explored in the design of antimalarial agents. nih.gov In some cases, a flexible amino group at the 4-position of the quinoline scaffold has been shown to increase activity. arabjchem.org

Replacement of Piperidine Ring: Replacing the piperidine ring with other heterocyclic systems, such as piperazine (B1678402), can have a dramatic effect on receptor affinity and selectivity. For example, replacing a piperidine with a piperazine core significantly decreased affinity for the sigma-1 receptor while not substantially affecting histamine (B1213489) H3 receptor affinity. nih.gov

The table below illustrates the impact of piperidine ring modifications on the inhibitory activity of certain compounds.

| Compound | Piperidine Modification | Biological Target | Effect |

| 14 | 4-methyl substitution | MAO-B | High inhibitory activity acs.org |

| - | para-hydroxy substitution | MAO-A/B | Increased inhibitory effect acs.org |

| 5 | Piperidine core | σ1R | High affinity nih.gov |

| 4 | Piperazine core (replacement) | σ1R | Significantly lower affinity nih.gov |

Influence of Nitrogen Atom Substitutions and Substituent Orientation

The nitrogen atom of the piperidine ring and the linking amine, as well as the orientation of substituents, play a pivotal role in the biological activity of these compounds.

N-Substitution on Piperidine: The substituent on the piperidine nitrogen is a key modulator of activity. For example, N-aralkyl substituted 2-aminoindans have been investigated as dopamine (B1211576) D3 receptor antagonists, with the di-N-propyl group showing selective antagonism. science.gov In another study, the presence of a benzyl (B1604629) group on the piperidine nitrogen was a starting point for optimization of EZH2 inhibitors. mdpi.com

Orientation of Substituents: The spatial orientation of substituents can lead to significant differences in biological profiles. For instance, in a series of cholinesterase inhibitors, the position of a methyl substituent on the quinoline ring (position 6 vs. 8) influenced the inhibitory efficacy. mdpi.com Furthermore, the position of substituents on an aromatic ring attached to the core structure, such as chloro or fluoro groups, was found to be critical for anti-cholinesterase potential. mdpi.com

Identification of Essential Pharmacophoric Features for Biological Activity

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound derivatives, several key pharmacophoric features have been identified.

Basic Nitrogen Atom: A basic nitrogen atom within the heterocyclic system is often crucial for activity. orientjchem.orgnih.gov This nitrogen can exist in a protonated state at physiological pH, allowing for ionic interactions with the target protein. nih.gov

Aromatic Quinoline Ring: The quinoline ring system is a fundamental part of the pharmacophore, often involved in π-π stacking interactions with aromatic residues in the binding site of the target protein. arabjchem.org

Hydrogen Bond Donors and Acceptors: The presence of hydrogen bond donors (like the N-H of the linker) and acceptors (like the quinoline nitrogen or substituents) is important for anchoring the ligand in the binding pocket. arabjchem.org

Hydrophobic Features: Hydrophobic groups, such as alkyl or aryl substituents, can contribute to binding affinity by interacting with hydrophobic pockets in the receptor. researchgate.net

Based on a hypothetical pharmacophore model for 5-HT6 receptor antagonists, a novel series of 3-(arylsulfonyl)-8-(piperidin-4-yl amino)quinoline derivatives were designed. researchgate.net

Conformational Analysis and Ligand-Receptor Fit Hypotheses

The three-dimensional conformation of a ligand and its fit within the receptor's binding site are critical for its biological activity.

Flexible Linkers: The presence of flexible linkers, such as the bond between the piperidine and quinoline moieties, allows the molecule to adopt different conformations to achieve an optimal fit with the receptor. arabjchem.org

Molecular Docking Studies: Molecular modeling and docking studies are often employed to predict the binding mode of these derivatives. For example, docking studies of certain quinoline derivatives with acetylcholinesterase have shown interactions with both the catalytic and peripheral anionic sites of the enzyme. arabjchem.orgusp.br These studies have highlighted the importance of specific interactions, such as cation-π interactions between the piperidinium (B107235) ion and aromatic amino acid residues. arabjchem.org

Role of Chirality and Stereoisomerism in Modulating Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, can have a profound impact on pharmacological activity. nih.govmdpi.com

Enantiomeric Differences in Activity: The enantiomers of a chiral drug can exhibit significantly different potencies and toxicities. nih.gov This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. mdpi.com For example, in a study of chiral kinase inhibitors, the R-enantiomer was found to be significantly more potent than the S-enantiomer due to a better fit in the enzyme's active site. nih.gov

Stereoselective Synthesis: The importance of chirality has led to the development of methods for the stereoselective synthesis of specific isomers to maximize therapeutic benefit and minimize potential side effects. nih.gov The presence of stereogenic carbons in the piperidine ring allows for the creation of multiple stereoisomers, each with a potentially unique biological profile. researchgate.net

The investigation into the role of chirality in the antimalarial activity of 3-Br-acivicin isomers revealed that only the (5S, αS) isomers displayed significant activity, suggesting that their uptake is mediated by a stereoselective transport system. mdpi.com

Biological Activities and Mechanistic Insights of N Piperidin 4 Yl Quinolin 5 Amine Analogs

In Vitro Pharmacological Profiling and Target Engagement

The pharmacological evaluation of N-(piperidin-4-yl)quinolin-5-amine analogs has uncovered their potential to interact with multiple biological targets, leading to a diverse array of cellular responses.

This compound analogs have been investigated for their ability to inhibit several key enzymes implicated in disease pathogenesis.

Cholinesterases: Certain quinoline (B57606) derivatives have been explored as cholinesterase inhibitors, a strategy employed in the management of Alzheimer's disease.

EZH2 (Enhancer of Zeste Homolog 2): While direct inhibition of EZH2 by this compound itself is not extensively documented, related quinoline structures have been designed as EZH2 inhibitors, a target in various cancers due to its role in epigenetic regulation.

AKR1C3 (Aldo-Keto Reductase Family 1 Member C3): This enzyme is linked to the progression of prostate and breast cancers. nih.gov A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective non-carboxylate inhibitors of AKR1C3, with some compounds exhibiting IC₅₀ values below 100 nM. nih.gov Structure-activity relationship studies revealed the critical role of the sulfonamide group for inhibitory activity. nih.gov

These compounds have also shown the ability to modulate the activity of various receptors, indicating their potential in treating a range of neurological and inflammatory conditions.

Kappa Opioid Receptor (KOR): The kappa opioid receptor is a target for developing treatments for pain, anxiety, and depression. nih.gov this compound analogs are among the heterocyclic compounds that have been investigated as KOR ligands. nih.gov

β2-Adrenoceptor: There is evidence of co-evolution and functional interaction between opioid and adrenergic receptors, including the β2-adrenoceptor. mdpi.com Ligands for one receptor type can allosterically modulate the other, suggesting that quinoline-based compounds could have effects on adrenergic signaling. mdpi.com

5-HT Receptors: Various quinoline derivatives have been studied for their interaction with serotonin (B10506) (5-HT) receptors, which are implicated in a wide range of neuropsychiatric disorders.

P2X7 Receptor (P2X7R): The P2X7 receptor is involved in inflammatory processes, making it a target for therapeutic intervention. nih.gov While direct modulation by this compound is not specified, related isoquinoline (B145761) derivatives have been explored as P2X7R antagonists. nih.gov

A significant area of research for this compound analogs is their potential as anticancer agents. arabjchem.org These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines.

For instance, novel quinoline derivatives have shown considerable antiproliferative activity against multiple cancer cell lines, with some compounds exhibiting GI₅₀ values in the low micromolar range. frontiersin.org Specifically, compounds with a quinoline scaffold have been effective against human cancer cell lines such as T-47D, HeLa, and MCF-7. researchgate.net In some cases, the antiproliferative activity of these synthetic analogs has been found to be comparable or even superior to standard chemotherapeutic drugs like doxorubicin. frontiersin.orgresearchgate.net

One study on 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogs showed that certain derivatives inhibited the growth of T-47D, HeLa, and MCF-7 cells by 90% and HepG2 cells by 80% when compared to paclitaxel. researchgate.net Another series of novel 4-aminoquinoline (B48711) derivatives demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line, with seventeen of the nineteen synthesized compounds showing higher activity than doxorubicin. researchgate.net

Table 1: Antiproliferative Activity of Selected this compound Analogs

| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Reference |

| 4b | Four cancer cell lines (unspecified) | 1.00 - 1.50 | frontiersin.org |

| 4d | Four cancer cell lines (unspecified) | 1.00 - 1.50 | frontiersin.org |

| 4e | Four cancer cell lines (unspecified) | 1.00 - 1.50 | frontiersin.org |

| 4i | Four cancer cell lines (unspecified) | 1.00 - 1.50 | frontiersin.org |

| 5c | Four cancer cell lines (unspecified) | 1.00 - 1.50 | frontiersin.org |

| 7b | T-47D, HeLa, MCF-7 | Not specified (90% growth inhibition) | researchgate.net |

| 7g | T-47D, HeLa, MCF-7 | Not specified (90% growth inhibition) | researchgate.net |

| Compound 1 | MCF-7 | < Doxorubicin | researchgate.net |

| Compound 10 | MCF-7 | < Doxorubicin | researchgate.net |

| Compound 11 | MCF-7 | < Doxorubicin | researchgate.net |

| Compound 13 | MCF-7 | < Doxorubicin | researchgate.net |

This table is for illustrative purposes and includes data from various quinoline analogs, not exclusively this compound.

The antiproliferative effects of these compounds are often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). For example, some quinoline-based pyrazole (B372694) derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis in cancer cells. ekb.eg Similarly, other quinoline analogs have been found to induce apoptosis in human colon cancer cells. mdpi.com The induction of both autophagy and apoptosis has been observed in pancreatic cancer cells treated with a novel quinolin-8-yl-nicotinamide, indicating multiple mechanisms of programmed cell death. nih.gov

The cellular effects of this compound analogs are mediated by their influence on crucial signaling pathways that regulate cell growth, proliferation, and survival.

PI3K/Akt/mTOR: This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival. Flavonoids, a class of compounds that can include quinoline-like structures, have been shown to modulate the PI3K/Akt/mTOR pathway. consensus.app Some quinoline derivatives have been found to inhibit this pathway, leading to anticancer effects. nih.gov

GSK-3β (Glycogen Synthase Kinase 3β): GSK-3β is involved in various cellular processes, including cell proliferation and apoptosis. Akt, a key component of the PI3K pathway, can phosphorylate and inhibit GSK-3β. nih.gov

AMPK (AMP-activated protein kinase): AMPK is a key energy sensor in cells and its activation can lead to the inhibition of anabolic pathways and promote catabolic processes. semanticscholar.org Some studies have shown that certain compounds can modulate the AMPK pathway, which is often dysregulated in metabolic diseases and cancer. nih.govsemanticscholar.org

Telomerase is an enzyme that is reactivated in the majority of cancer cells, contributing to their immortality. google.com This makes it an attractive target for anticancer drug development. semanticscholar.org Certain G-quadruplex stabilizing compounds, including some quinoline derivatives, have been designed to inhibit telomerase activity. google.comnih.gov Perylene monoimide derivatives with piperidine (B6355638) side chains have been shown to be effective telomerase inhibitors, demonstrating better solubility and G4 binding than some parent compounds. acs.org

Antiproliferative Activities in Cell-Based Assays

Modulation of miRNA Maturation and TRBP Binding

Recent studies have highlighted the role of this compound analogs in the modulation of microRNA (miRNA) maturation, a critical process in gene regulation often dysregulated in diseases like cancer. nih.govrsc.org One particular derivative, compound 33, has been identified as a modulator of miRNA maturation through its interaction with the transactivation response element (TAR) RNA-binding protein (TRBP). nih.govrsc.org

TRBP is a key component of the Dicer complex, which is essential for the processing of precursor miRNAs (pre-miRNAs) into mature miRNAs. nih.gov It has been shown that certain quinolone derivatives can enhance the binding of pre-miRNAs to TRBP, thereby promoting their cleavage by Dicer. nih.gov Compound 33 was found to bind directly to TRBP with a dissociation constant (K_D) of 4.09 μM, as determined by surface plasmon resonance (SPR) and thermal shift assays. nih.govrsc.org This interaction is crucial for its anti-ovarian cancer activity, demonstrating a mechanism that is independent of topoisomerase inhibition, a common target for many quinolone compounds. rsc.org The activity of compound 33 was shown to be dependent on TRBP, leading to the modulation of both siRNA and miRNA maturation. nih.govrsc.org This derivative displayed greater potency against ovarian cancer cells and a stronger binding affinity for TRBP compared to enoxacin (B1671340), another quinolone known to modulate miRNA maturation. nih.govrsc.org

Antimicrobial Spectrum and Proposed Modes of Action

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. ekb.eg Analogs of this compound have been investigated for their activity against a range of microbial pathogens. While the provided data does not specify the antimicrobial spectrum of the parent compound, related quinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. ekb.eg

The proposed modes of action for the antimicrobial effects of quinoline derivatives are varied. One of the primary mechanisms involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. However, as seen in the context of their anticancer activity, some analogs may exert their effects through alternative pathways. For instance, a series of quinoline derivatives were synthesized and evaluated for their ability to inhibit Pseudomonas aeruginosa (PA) ATP synthase, an essential enzyme for bacterial survival. nih.gov This suggests that the antimicrobial activity of these compounds may not be solely reliant on targeting DNA synthesis.

Antiparasitic Efficacy (Antimalarial, Antileishmanial)

The quinoline core is central to many antimalarial drugs, including chloroquine (B1663885) and piperaquine. nih.govnih.gove-century.us Consequently, this compound analogs have been explored for their potential as antiparasitic agents, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The mechanism of action of many 4-aminoquinoline antimalarials is believed to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. e-century.us This leads to the accumulation of toxic free heme, which ultimately kills the parasite. The basicity of the side chain, such as the piperidine moiety, is thought to be crucial for the accumulation of the drug in the acidic digestive vacuole. nih.gov

Several studies have synthesized and evaluated quinoline-piperidine hybrids for their antiplasmodial activity. e-century.usnih.gov In one study, a series of 4-aminoquinoline-piperidines demonstrated potent nanomolar activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov Notably, some of these compounds exhibited resistance index (RI) values significantly lower than chloroquine, with one analog even showing an RI below 1, indicating its potential to overcome chloroquine resistance. nih.gov The structural variations in the quinoline ring and the piperidine side chain have been shown to significantly influence the antimalarial potency. nih.govnih.gov

Neurobiological Activities and Central Nervous System Targets

Derivatives of this compound have also been investigated for their activities within the central nervous system (CNS). The piperidine nucleus is a common feature in many CNS-active drugs. researchgate.netacs.orgmdpi.com Research has explored the potential of these compounds to modulate various CNS targets, including receptors and enzymes implicated in neuropsychiatric and neurodegenerative disorders. nih.govnih.govresearchgate.net

One area of investigation has been the development of kappa opioid receptor (KOR) antagonists for the potential treatment of mood disorders and addiction. nih.gov A potent and selective KOR antagonist, BTRX-335140, which incorporates a modified quinoline-piperidine scaffold, has been developed and advanced to clinical trials. nih.gov

Furthermore, the quinoline and piperidine moieties have been incorporated into multi-target-directed ligands for Alzheimer's disease. mdpi.commdpi.com These compounds are designed to interact with multiple pathological targets, such as cholinesterases (AChE and BuChE), monoamine oxidases (MAO), and the aggregation of amyloid-beta peptides. acs.orgnih.govmdpi.commdpi.com For instance, piperidinyl-quinoline acylhydrazone derivatives have been synthesized and shown to be potent and selective inhibitors of cholinesterase enzymes. mdpi.com

Molecular Mechanisms of Action and Pathway Elucidation

The molecular mechanisms underlying the diverse biological activities of this compound analogs are complex and target-dependent. As discussed, a key mechanism in their anticancer effects involves the binding to TRBP and subsequent modulation of miRNA maturation. nih.govrsc.org This interaction enhances the processing of pre-miRNAs by the Dicer complex, representing a distinct mechanism from traditional topoisomerase inhibition. rsc.org

In the context of their antiparasitic activity, the primary mechanism for 4-aminoquinolines is the interference with heme detoxification in the malaria parasite. nih.gove-century.us The basic piperidine side chain facilitates the accumulation of the drug in the acidic food vacuole of the parasite, where it inhibits the polymerization of heme into hemozoin. nih.gov

For their neurobiological effects, the mechanisms are tied to specific CNS targets. For KOR antagonists, the compounds act by blocking the binding of the endogenous ligand dynorphin (B1627789) to the receptor. nih.gov In the development of multi-target agents for Alzheimer's disease, the quinoline-piperidine scaffold serves as a template to incorporate functionalities that can inhibit key enzymes like AChE, BuChE, and MAO, as well as interfere with protein aggregation pathways. acs.orgnih.govmdpi.com

Investigation of Selectivity and Potency Profiles

The selectivity and potency of this compound analogs are critical determinants of their therapeutic potential and are heavily influenced by their chemical structure. Medicinal chemistry efforts have focused on modifying the quinoline core and the piperidine side chain to optimize these profiles for specific biological targets.

For instance, in the development of KOR antagonists, extensive structure-activity relationship (SAR) studies led to the discovery of BTRX-335140, a compound with high potency and selectivity for KOR over other opioid receptors. nih.gov Similarly, in the context of antimalarial drug discovery, modifications to the quinoline and piperidine moieties have been shown to dramatically affect potency against different P. falciparum strains and the ability to overcome drug resistance. nih.gov

The selectivity of these compounds is not only important for their efficacy but also for minimizing off-target effects. For example, in the development of anticancer agents that modulate miRNA processing, demonstrating selectivity for TRBP over other RNA-binding proteins is crucial. The enhanced potency and TRBP binding affinity of compound 33 compared to enoxacin highlight the success of such optimization efforts. nih.govrsc.org

Interactive Data Tables:

Table 1: Biological Activities of this compound Analogs

| Compound/Analog | Biological Activity | Target/Mechanism | Key Findings |

|---|---|---|---|

| Compound 33 | Anti-ovarian cancer | TRBP binding, miRNA maturation modulation | GI₅₀ values 13.52–31.04 μM; K_D for TRBP = 4.09 μM. nih.govrsc.org |

| 4-Aminoquinoline-piperidines | Antimalarial | Inhibition of hemozoin formation | Nanomolar IC₅₀ values against CQ-sensitive and resistant P. falciparum. nih.gov |

| BTRX-335140 | Neurobiological | Kappa Opioid Receptor (KOR) antagonist | Potent and selective KOR antagonist in clinical trials. nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Enoxacin |

| Chloroquine |

| Piperaquine |

| BTRX-335140 |

| Compound 33 |

| Piperidinyl-quinoline acylhydrazones |

Computational Chemistry and Molecular Modeling Applications for N Piperidin 4 Yl Quinolin 5 Amine

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N-(Piperidin-4-yl)quinolin-5-amine, this simulation is crucial for identifying potential biological targets and understanding the specific molecular interactions that govern its binding affinity. The process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses, scoring them based on binding energy.

Research on structurally related quinoline (B57606) and piperidine (B6355638) derivatives demonstrates that these scaffolds can bind to a variety of protein targets, including kinases and receptors. nih.govnih.gov Docking studies on similar compounds reveal binding energies typically ranging from -7.0 to -10.1 kcal/mol, indicating strong affinity. nih.gov The quinoline ring often engages in π-π stacking or hydrophobic interactions within the binding pocket, while the piperidine ring and its amine group frequently form critical hydrogen bonds with amino acid residues like serine or with the protein backbone. nih.gov For this compound, the secondary amine on the piperidine ring and the primary amine on the quinoline are predicted to be key hydrogen bond donors, while the quinoline's nitrogen atom can act as a hydrogen bond acceptor.

A hypothetical docking simulation of this compound against a protein kinase target might yield the following interaction profile:

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Piperidine-NH | Asp145 (side chain) | 2.1 |

| Hydrogen Bond | Quinoline-NH2 | Glu91 (backbone C=O) | 2.4 |

| π-π Stacking | Quinoline Ring | Phe78 | 3.5 |

| Hydrophobic | Piperidine Ring | Val34, Leu132 | N/A |

| Docking Score | -8.9 kcal/mol |

This table is a representative example of potential interactions and is not based on experimental data.

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability of the ligand-protein complex over time. scispace.com Following the docking of this compound, an MD simulation would be performed to confirm that the predicted binding mode is stable and does not dissociate. nih.gov These simulations, often run for nanoseconds, model the movements of every atom in the system, providing insights into conformational changes and the energetics of binding. researchgate.net

Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD plot over the simulation time suggests a stable complex. Furthermore, MD simulations can refine the understanding of binding energetics by calculating the binding free energy, which incorporates entropic effects not fully accounted for in docking scores. nih.gov

| Simulation Parameter | Value/Software | Purpose |

| Software Suite | Desmond, AMBER | To run the MD simulation. nih.govscispace.com |

| Force Field | OPLS, CHARMM | To define the physics of atomic interactions. |

| System Solvation | TIP3P Water Model | To simulate physiological aqueous environment. |

| Simulation Time | 100 nanoseconds | To observe the stability of the complex over time. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify stability and specific interactions. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical properties of a group of compounds with their biological activity. nih.gov To develop a QSAR model for this compound, a dataset of analogous quinoline-piperidine derivatives with experimentally measured activities against a specific target would be required. usb.ac.ir The model would then use molecular descriptors (e.g., electronic, steric, hydrophobic properties) to predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives.

Pharmacophore modeling complements QSAR by identifying the essential 3D arrangement of chemical features necessary for biological activity. ijper.org For this compound, a pharmacophore model would highlight the key features responsible for its interaction with a target. Based on its structure, these features would likely include aromatic rings, hydrogen bond donors and acceptors, and hydrophobic groups. nih.govnih.gov This pharmacophore can then be used as a 3D query for virtual screening.

| Pharmacophoric Feature | Structural Origin in Compound | Potential Role in Binding |

| Aromatic Ring (AR) | Quinoline nucleus | π-π stacking with aromatic residues (e.g., Phe, Tyr). |

| Hydrogen Bond Donor (HBD) | Amine on quinoline (NH2) | Donates H-bond to acceptor residues (e.g., Asp, Glu). |

| Hydrogen Bond Donor (HBD) | Amine on piperidine (NH) | Donates H-bond to acceptor residues. |

| Hydrogen Bond Acceptor (HBA) | Nitrogen in quinoline ring | Accepts H-bond from donor residues (e.g., Ser, Thr). |

| Positive Ionizable | Piperidine Nitrogen | Can form salt bridge with acidic residues at physiological pH. |

| Hydrophobic (HY) | Piperidine aliphatic ring | Interacts with hydrophobic pockets in the target protein. |

Virtual Screening and De Novo Design Strategies

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov The pharmacophore model developed for this compound can be used as a filter to rapidly screen millions of compounds, selecting only those that possess the required 3D arrangement of chemical features. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Alternatively, this compound can serve as a scaffold or fragment in de novo design. acs.orgnih.gov In this strategy, computational algorithms build novel molecules piece by piece directly within the binding site of the target protein. Starting with the core structure of this compound, these programs can suggest modifications—such as adding functional groups or altering linkers—to optimize interactions and improve binding affinity, leading to the design of entirely new and potentially more effective inhibitors. acs.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Beyond target interaction, the success of a drug candidate depends on its ADME properties. In silico tools can predict these properties for this compound early in the discovery process, identifying potential liabilities before costly synthesis and testing. nih.gov These predictions are based on the molecule's structural features and physicochemical properties. Parameters like Lipinski's Rule of Five are used as a primary filter for drug-likeness and oral bioavailability. mdpi.com More advanced models can predict specific outcomes such as blood-brain barrier (BBB) penetration, interaction with cytochrome P450 enzymes (metabolism), and human intestinal absorption (HIA).

| ADME Property | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | 227.30 g/mol | Complies with Lipinski's Rule (< 500). |

| XlogP (predicted) | 2.7 | Optimal lipophilicity for cell permeability (Lipinski's Rule < 5). uni.lu |

| Hydrogen Bond Donors | 2 (two -NH groups) | Complies with Lipinski's Rule (≤ 5). |

| Hydrogen Bond Acceptors | 3 (two N atoms, one NH2) | Complies with Lipinski's Rule (≤ 10). |

| ADME Predictions | ||

| Oral Bioavailability | Good | Predicted to be well-absorbed after oral administration. researchgate.net |

| Blood-Brain Barrier (BBB) | Low to Medium Permeability | May have limited access to the central nervous system. |

| hERG Inhibition | Low Risk | Reduced risk of cardiac toxicity. |

| CYP450 2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions. |

| Human Intestinal Absorption | High | Likely to be well absorbed from the gut. |

This table contains values derived from computational predictors and public databases like PubChem for this compound and serves as a representative analysis. uni.luresearchgate.net

Preclinical Pharmacokinetic Evaluation of N Piperidin 4 Yl Quinolin 5 Amine Derivatives

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are essential for predicting the in vivo metabolic clearance of a compound. These studies typically utilize liver microsomes from different species, including humans, to assess the extent of metabolism.

For a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which share structural similarities with the quinoline (B57606) class, metabolic stability was evaluated using human liver microsomes. The results indicated that all tested compounds underwent rapid biotransformation, with only minor differences observed between the various derivatives. researchgate.net In a separate study, a series of 5-HT1A receptor agonists, including piperidine (B6355638) and piperazine (B1678402) analogues, were assessed for their metabolic stability in human liver microsomes. acs.org The piperazine analogue demonstrated significantly higher metabolic stability (nearly 10-fold greater) compared to the piperidine analogue, highlighting how structural modifications can profoundly impact metabolic fate. acs.org

Similarly, studies on quinoline derivatives have shown varying degrees of metabolic stability. For instance, a novel analgesic compound demonstrated moderate metabolic stability in both mouse and human liver microsomes, with 51.2% and 55.6% of the parent compound remaining after a 30-minute incubation, respectively. mdpi.com This suggests that the compound is susceptible to metabolism but not so rapidly that it would be immediately cleared from the system. mdpi.com

Metabolite identification studies are conducted to determine the chemical structures of the metabolites formed. This information is critical for understanding the metabolic pathways and identifying potentially active or toxic metabolites. For a dual muscarinic antagonist and β2 agonist (MABA) candidate for COPD, metabolite profiling in human liver microsomes revealed that the metabolites generated were less potent than the parent compound at their respective targets. acs.org

Membrane Permeability and Efflux Transport Studies

A compound's ability to permeate biological membranes is a key factor in its oral absorption and distribution to target tissues. The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.

For certain piperidine-based compounds, Caco-2 permeability has been shown to be high, with no evidence of efflux, suggesting that permeability would not be a limiting factor for oral absorption. frontiersin.org The parallel artificial membrane permeation assay (PAMPA) is another method used to assess permeability. For a series of quinolinone derivatives, the PAMPA-BBB assay was employed to predict their ability to cross the blood-brain barrier. semanticscholar.org

Efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of cells, reducing their intracellular concentration and limiting their efficacy, particularly in tissues with high P-gp expression like the blood-brain barrier. acs.org Some aryl sulfonamide series of 5-HT6 receptor antagonists have been found to have P-glycoprotein liability, which can limit their brain penetration. researchgate.net Conversely, other compounds have been specifically designed to avoid being P-gp substrates. researchgate.net For example, a study on a δ/μ-opioid receptor agonist, showed a high efflux ratio in the Caco-2 assay, indicating it is a substrate for an efflux transporter, likely P-gp. acs.org

Interactive Table: Caco-2 Permeability Classification

| Apparent Permeability (Papp) (cm/s) | Classification |

|---|---|

| < 2 x 10⁻⁶ | Low |

| 2 x 10⁻⁶ to 20 x 10⁻⁶ | Moderate |

| > 20 x 10⁻⁶ | High |

This table provides a general classification for Caco-2 permeability values. researchgate.netacs.org

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to interact with its target. Only the unbound fraction of a drug is pharmacologically active.

The plasma protein binding of N-(piperidin-4-yl)quinolin-5-amine derivatives can vary significantly depending on the specific substitutions. For some piperidine-based compounds, mouse plasma protein binding has been observed to be moderate to high. frontiersin.org High plasma protein binding reduces the concentration of the free drug in systemic circulation, which can affect its efficacy and disposition. d-nb.info The determination of plasma protein binding is often carried out using methods like ultrafiltration followed by LC-MS analysis. d-nb.info

In Vivo Pharmacokinetic Profiling in Preclinical Models

In vivo pharmacokinetic studies in animal models, such as rodents, are crucial for understanding how a drug is absorbed, distributed, metabolized, and eliminated in a living organism. These studies provide essential data for predicting human pharmacokinetics and establishing a potential dosing regimen.

Absorption and Oral Bioavailability Assessments

Oral bioavailability is a measure of the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is influenced by factors such as aqueous solubility, membrane permeability, and first-pass metabolism.

Several quinoline-based compounds have been developed with good oral bioavailability. For example, a selective 5-HT6 receptor antagonist, Lu AE58054, demonstrated good oral bioavailability in rats. researchgate.net Similarly, a class of orally bioavailable pyridine (B92270) N-oxide derivatives has been identified with excellent oral bioavailability in both rats (90%) and dogs (96%). acs.org However, other compounds, such as the initial lead for a series of vimentin-targeting agents, have shown poor oral bioavailability, necessitating structural modifications to improve this parameter. nih.gov

Distribution and Tissue Penetration (e.g., Blood-Brain Barrier)

The distribution of a drug throughout the body determines its concentration at the site of action and in other tissues, which can be related to both efficacy and potential side effects. For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount.

Some quinoline derivatives have been shown to readily penetrate the BBB. recipharm.com However, as previously mentioned, P-glycoprotein efflux can be a significant hurdle for brain penetration. acs.orgresearchgate.net The design of CNS-active compounds often involves optimizing properties to enhance BBB penetration while minimizing efflux. The PAMPA-BBB assay is an in vitro tool used to predict BBB penetration potential. semanticscholar.org

Elimination Pathways and Excretion Rates

Understanding the routes and rates of drug elimination is critical for determining dosing frequency and assessing the potential for drug accumulation. Elimination occurs through metabolism (primarily in the liver) and excretion (mainly via the kidneys or in the feces).

The metabolic stability data from in vitro studies provides an initial indication of the likely rate of metabolic clearance in vivo. mdpi.comacs.org Compounds with high metabolic stability in liver microsomes are generally expected to have lower clearance and a longer half-life in the body. acs.org The specific metabolites identified can also provide clues about the primary elimination pathways.

Analytical Characterization and Methodologies for N Piperidin 4 Yl Quinolin 5 Amine

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous elucidation of a molecule's structure. For N-(Piperidin-4-yl)quinolin-5-amine, a combination of NMR, IR/Raman, and mass spectrometry would be essential to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the protons of the piperidine (B6355638) ring, and the amine protons (NH). The coupling patterns (splitting of signals) would help to establish the connectivity between adjacent protons.

¹³C NMR: This analysis would identify the number of unique carbon environments in the molecule. Signals would be expected in the aromatic region for the nine carbons of the quinoline ring and in the aliphatic region for the five carbons of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Quinoline-H2 | 8.8 - 8.9 | 148 - 150 |

| Quinoline-H3 | 7.4 - 7.5 | 121 - 122 |

| Quinoline-H4 | 8.5 - 8.6 | 133 - 135 |

| Quinoline-H6 | 7.0 - 7.1 | 110 - 112 |

| Quinoline-H7 | 7.6 - 7.7 | 129 - 130 |

| Quinoline-H8 | 7.9 - 8.0 | 118 - 120 |

| Piperidine-H4 (CH-NH) | 3.6 - 3.8 | 48 - 50 |

| Piperidine-H2/H6 (eq) | 3.1 - 3.3 | 45 - 47 |

| Piperidine-H2/H6 (ax) | 2.7 - 2.9 | 45 - 47 |

| Piperidine-H3/H5 (eq) | 2.0 - 2.2 | 32 - 34 |

| Piperidine-H3/H5 (ax) | 1.5 - 1.7 | 32 - 34 |

| Quinoline C-5 (C-NH) | - | 145 - 147 |

| Quinoline C-8a | - | 148 - 150 |

| Quinoline C-4a | - | 125 - 127 |

| Quinoline C-5a | - | 120 - 122 |

| Amine NH | 5.0 - 6.0 | - |

| Piperidine NH | 1.5 - 2.5 | - |

Note: These are predicted values and may vary from experimental results.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching for both the secondary amine of the piperidine and the aromatic amine, C-H stretching for the aromatic and aliphatic portions, and C=C and C=N stretching vibrations from the quinoline ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic system.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (Piperidine) | N-H Stretch | 3300 - 3500 |

| Aromatic Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Piperidine) | Stretch | 2850 - 3000 |

| Aromatic C=C / C=N | Stretch | 1500 - 1650 |

| C-N | Stretch | 1250 - 1350 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides information about the mass and, consequently, the molecular formula of a compound.

HRMS: This technique would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula C₁₄H₁₇N₃. Public databases predict a monoisotopic mass of 227.14224 Da for this compound uni.lu. The predicted m/z for the protonated molecule [M+H]⁺ is 228.14952 uni.lu.

MS/MS: Tandem mass spectrometry involves fragmenting the molecular ion and analyzing the resulting fragments. This fragmentation pattern provides a "fingerprint" that can help to confirm the structure by showing how the molecule breaks apart. Expected fragmentation would likely involve cleavage of the piperidine ring or the bond between the piperidine and quinoline moieties.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of a non-volatile organic compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). A UV detector would be used for detection, as the quinoline ring is strongly UV-active. A purity analysis would be reported as a percentage area of the main peak relative to the total area of all peaks.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple technique used to monitor the progress of chemical reactions and for preliminary purity checks. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The addition of a small amount of a base, such as triethylamine, is often necessary to prevent the amine from streaking on the acidic silica plate. The spot corresponding to the compound would be visualized under UV light. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, would be calculated as a characteristic property under specific conditions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a novel compound such as this compound, this analysis is crucial for verifying that the synthesized product has the correct empirical and molecular formula. The technique quantitatively measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements present.

The results are typically presented as a comparison between the theoretically calculated elemental percentages, derived from the compound's molecular formula, and the experimentally determined values. A close agreement between the calculated and found values, generally within a ±0.4% margin, provides strong evidence for the compound's purity and compositional integrity. While specific experimental data for this compound is not available in the cited literature, the theoretical composition can be calculated from its molecular formula, C₁₄H₁₇N₃. uni.lu In practice, researchers would report found percentages from instrumental analysis to compare against these theoretical values. nih.govscispace.com

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 14 | 168.154 | 73.97% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 7.54% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.49% |

| Total | 227.311 | 100.00% |

Note: This table represents the calculated theoretical values. An actual analysis would include a "Found (%)" column with experimental results for comparison.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the solid-state structure of a molecule. By diffracting X-rays through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles within the molecule.

For a molecule like this compound, a crystallographic study would reveal:

The precise spatial arrangement of the quinoline and piperidine ring systems.

The conformation of the piperidine ring (e.g., chair, boat).

The planarity of the quinoline ring system.

The dihedral angle between the quinoline and piperidine moieties. iucr.orgnih.gov

Intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-stacking, which govern the crystal packing. bohrium.comiucr.org

Although a specific crystal structure for this compound has not been reported in the searched literature, studies on analogous quinoline-piperidine structures provide insight into the data that would be obtained. iucr.orgnih.gov For example, in a related compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, X-ray diffraction analysis showed that the piperidine ring adopts a chair conformation and is significantly rotated with respect to the quinoline ring. iucr.orgnih.gov Such a study would provide definitive proof of the compound's constitution and stereochemistry.

Emerging Research Avenues and Future Perspectives

Exploration of Chemically Diverse Analogues and Scaffold Hopping Strategies

The core structure of n-(Piperidin-4-yl)quinolin-5-amine serves as a versatile template for the generation of chemically diverse analogues. Researchers are actively pursuing structural modifications to enhance target affinity, selectivity, and pharmacokinetic properties. These modifications often involve substitutions on both the quinoline (B57606) and piperidine (B6355638) rings. For instance, the introduction of various functional groups can modulate the electronic and steric properties of the molecule, leading to improved biological activity. researchgate.netasianpubs.org

Scaffold hopping is another key strategy being employed to explore new chemical space while retaining the essential pharmacophoric features of the parent compound. researchgate.net This involves replacing the quinoline or piperidine core with other heterocyclic systems that can mimic the spatial arrangement and key interactions of the original scaffold. researchgate.netnih.gov This approach has the potential to yield novel chemotypes with improved drug-like properties and intellectual property positions. For example, researchers have explored replacing the quinoline core with other bicyclic or heterocyclic systems to identify new scaffolds with similar biological activities. researchgate.netnih.gov

Table 1: Examples of Structural Modifications and Scaffold Hopping Strategies

| Parent Scaffold | Modification Strategy | Resulting Analogue/Scaffold | Rationale/Observed Effect |

| Quinoline | Substitution | 3-(Arylsulfonyl)-8-(piperidin-4-yl amino)quinoline derivatives | Exploration of 5-HT6 receptor antagonists. researchgate.netasianpubs.org |

| Quinoline | Scaffold Hopping | Pyrrolidone-2-one, Indolin-2-one | Imitating and exploring novel chemical space around known bioactive compounds. researchgate.net |

| Piperidine | Substitution | N-methylation of the piperidine ring | Retained activity against certain biological targets. nih.gov |

| Quinoline | Linker Modification | Change from "NH" to "O" linker | Significant loss in activity, highlighting the importance of the linker. nih.gov |

Advanced Mechanistic Studies Using Omics Technologies and Proteomics

To fully elucidate the biological effects of this compound and its analogues, researchers are turning to advanced mechanistic studies. Omics technologies, such as genomics, transcriptomics, and metabolomics, provide a global view of the cellular response to these compounds. This allows for the identification of not only the primary targets but also off-target effects and downstream signaling pathways.

Chemical proteomics is a particularly powerful tool for identifying the direct protein interactors of a drug candidate. nih.gov By immobilizing a derivative of the compound of interest on a solid support, researchers can "fish" for its binding partners from a complex protein mixture. nih.gov This approach has been successfully used to identify novel targets for kinase inhibitors and can be applied to understand the polypharmacology of this compound derivatives. nih.gov For instance, proteomics studies can reveal the upregulation of specific proteins, such as autolysins, in response to treatment, providing insights into the compound's mechanism of action. d-nb.info

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates and predict their properties. researchgate.netnih.gov In the context of this compound, AI and ML can be used to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogues before they are synthesized. nih.gov

Virtual Screening: Screen large virtual libraries of compounds to identify those with a high probability of binding to a specific target.

De Novo Design: Generate entirely new molecular structures with desired properties based on learned patterns from existing data.

By leveraging these computational approaches, researchers can accelerate the design-make-test-analyze cycle and increase the efficiency of the drug discovery pipeline. ijprajournal.com

Development of Novel Delivery Strategies and Formulation Approaches

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Therefore, the development of novel drug delivery systems and formulation approaches is crucial. google.com For quinoline-based compounds, strategies such as encapsulation in nanoparticles, development of controlled-release formulations, and the use of permeation enhancers are being explored to improve bioavailability and reduce potential side effects. ijprajournal.comnih.gov

The physicochemical properties of this compound and its derivatives, such as solubility and stability at different pH values, are critical considerations in formulation development. nih.gov For instance, the solubility of quinoline derivatives can be significantly influenced by pH, which has implications for their absorption in the gastrointestinal tract. nih.gov

Investigation of Multi-Targeting Ligands and Polypharmacology

The concept of "one drug, one target" is increasingly being replaced by the understanding that many diseases are complex and involve multiple biological pathways. This has led to a growing interest in the development of multi-targeting ligands, or drugs that are designed to interact with multiple targets simultaneously. nih.gov The this compound scaffold is well-suited for this approach, as modifications to different parts of the molecule can be used to tune its affinity for various targets. mdpi.comacs.orgacs.org

The investigation of polypharmacology, the ability of a single drug to interact with multiple targets, is essential for understanding both the therapeutic effects and potential side effects of a compound. nih.gov By systematically characterizing the target profile of this compound and its analogues, researchers can identify opportunities for developing safer and more effective multi-targeting therapies for a range of diseases.

Q & A

Q. How can researchers optimize the synthesis of N-(Piperidin-4-yl)quinolin-5-amine to improve yield and purity?

Methodological Answer:

- Catalyst Screening : Vary catalyst equivalents (e.g., 0.05–0.1 eq) to balance reaction efficiency and byproduct formation .

- Purification Techniques : Use sequential chromatography (e.g., normal-phase followed by amine-phase columns) to isolate high-purity products, as demonstrated for structurally similar quinoline-piperazine analogs .

- Solvent Optimization : Reflux in acetone with K₂CO₃ for nucleophilic displacement reactions improves coupling efficiency between piperidine and quinoline moieties .

Q. What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze proton environments (e.g., δ 8.0–9.0 ppm for quinoline protons) and coupling patterns to verify connectivity .

- Mass Spectrometry (LC/MS) : Confirm molecular weight (e.g., m/z 439.30 observed for a related compound) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) to resolve molecular conformation and hydrogen bonding, critical for validating stereochemistry .

Q. What crystallographic methods are recommended for determining the molecular conformation of this compound?

Methodological Answer:

- Data Collection : Employ high-resolution synchrotron radiation for small-molecule crystals.

- Refinement : Use SHELXL for least-squares refinement and SHELXPRO for intermolecular interaction analysis, ensuring accurate bond-length and angle measurements .

- Validation Tools : Apply PLATON or Mercury to check for crystallographic disorders and solvent-accessible voids .

Advanced Research Questions

Q. How can computational modeling predict the receptor-binding affinity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like dopamine D3 receptors, leveraging known pharmacophores from quinoline-piperazine ligands .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified piperidine/quinoline substituents .

- QSAR Modeling : Corrogate substituent electronic parameters (e.g., Hammett constants) with activity data to design selective derivatives .

Q. What strategies address low aqueous solubility of this compound in pharmacological studies?

Methodological Answer: